molecular formula C22H26N2O3 B2583661 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 896371-16-7

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2583661
CAS No.: 896371-16-7
M. Wt: 366.461
InChI Key: KJWCASJPNDNHDP-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 5-oxopyrrolidin-3-yl moiety linked to a 3,4-dimethylphenyl group and an acetamide chain terminating in a 4-ethoxyphenyl substituent. The 4-ethoxyphenyl substituent likely contributes to solubility and electronic effects, as ethoxy groups are known to modulate both steric and electronic interactions in medicinal chemistry . While direct synthesis data for this compound is unavailable in the provided evidence, analogous acetamides are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), as seen in related structures .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-20-9-6-17(7-10-20)12-21(25)23-18-13-22(26)24(14-18)19-8-5-15(2)16(3)11-19/h5-11,18H,4,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWCASJPNDNHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-keto ester with an amine under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group:

    Attachment of the Ethoxyphenylacetamide Moiety: Finally, the ethoxyphenylacetamide group is introduced through an amide coupling reaction, typically using an amine and an activated ester or acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrolidinone ring or the phenyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its metabolism and mechanism of action.

    Materials Science: It may be used in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Acetamide Derivatives

Compound Name / ID Key Substituents Heterocycle/Core Structure Notable Properties Reference
Target Compound 3,4-dimethylphenyl, 4-ethoxyphenyl 5-Oxopyrrolidin-3-yl Rigid lactam, high lipophilicity
N-(3,4-Dimethylphenyl)-2-...acetamide (10) 3,4-dimethylphenyl, sulfamoylphenyl Benzo[g]quinazolin-2-yl Thioacetamide linkage, higher MW
N-(4-Ethoxyphenyl)-2-(thiazolidinone) 4-ethoxyphenyl Thiazolidin-4-one Tautomeric equilibrium (1:1 ratio)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl) 3,4-dichlorophenyl Pyrazol-4-yl Crystallographic conformational variability
N-(2-Ethoxyphenyl)-2-(triazolyl) 2-ethoxyphenyl 1,2,4-Triazol-3-yl Sulfanyl linkage, allyl substitution

Aromatic Substituents

  • 3,4-Dimethylphenyl vs. 3,4-Dichlorophenyl : The target’s methyl groups enhance lipophilicity (predicted logP ~3.5) compared to the electron-withdrawing dichloro substituents in ’s compound, which may reduce membrane permeability but improve target binding via halogen interactions .
  • 4-Ethoxyphenyl vs.

Heterocyclic Core Comparison

  • 5-Oxopyrrolidin-3-yl vs.
  • Pyrazol-4-yl vs. Triazol-3-yl : Pyrazole rings () enable planar hydrogen-bonding networks, while triazoles () provide metabolic stability via aromatic stabilization .

Physicochemical and Crystallographic Properties

Table 2: Physical Properties of Selected Acetamides

Compound Molecular Weight Melting Point (°C) Solubility Insights Reference
Target Compound ~380.5* Not reported Moderate (ethoxy enhances)
Compound 406.27 473–475 Low (dichloro reduces)
Compound 10 592.03 Not reported Poor (sulfamoyl increases MW)

*Calculated based on C₂₃H₂₆N₂O₃.

  • Crystallography: ’s compound shows three conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°, suggesting conformational flexibility.
  • Hydrogen Bonding : Amide dimers (R₂²(10) type) in ’s compound enhance stability. The target’s amide and lactam groups likely form similar intermolecular bonds, influencing solubility and aggregation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide?

  • Methodological Answer : Employ carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate the carboxylic acid intermediate, as demonstrated in analogous acetamide syntheses . Optimize reaction conditions (e.g., low temperature, triethylamine as a base) to minimize side reactions. Purification via column chromatography or recrystallization from methylene chloride may improve purity .

Q. How can the structural conformation of this compound be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (XRD) to resolve the dihedral angles between the pyrrolidinone ring and aromatic substituents, as done for structurally related acetamides . Computational methods (DFT or molecular docking) can complement experimental data to predict rotational barriers or hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers) .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : Combine HPLC-UV (λmax ~255 nm, inferred from similar arylacetamides) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Differential scanning calorimetry (DSC) can detect polymorphic forms, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines to identify context-dependent effects. For example, variations in cytotoxicity may arise from differences in metabolic activation (e.g., cytochrome P450 expression). Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the 5-oxopyrrolidin-3-yl and 4-ethoxyphenyl moieties?

  • Methodological Answer : Synthesize analogs with substituent modifications (e.g., replacing ethoxy with methoxy or halogen groups) and compare their binding affinities using radioligand displacement assays. Molecular dynamics simulations can predict how substituent bulkiness or electronic effects influence receptor interactions .

Q. How can researchers resolve conflicting solubility data in different solvent systems?

  • Methodological Answer : Perform systematic solubility studies in pharmaceutically relevant solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy. Correlate results with Hansen solubility parameters to identify optimal co-solvents for formulation .

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